4-Ethoxybutanoic acid
Description
Properties
IUPAC Name |
4-ethoxybutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-2-9-5-3-4-6(7)8/h2-5H2,1H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZJCLNWCJGKJOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501347292 | |
| Record name | 4-Ethoxybutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501347292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10374-37-5 | |
| Record name | 4-Ethoxybutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501347292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ethoxybutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethoxybutanoic acid can be synthesized through several methods. One common approach involves the esterification of butanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxybutanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve nucleophiles like halides or amines.
Major Products Formed:
Oxidation: Formation of 4-ethoxybutanone or 4-ethoxybutanal.
Reduction: Formation of 4-ethoxybutanol.
Substitution: Formation of various substituted butanoic acid derivatives.
Scientific Research Applications
Organic Synthesis
4-Ethoxybutanoic acid serves as an important intermediate in organic synthesis. It is utilized as a building block for more complex molecules, enabling the development of pharmaceuticals and agrochemicals. Its unique structure allows for various chemical modifications that can lead to novel compounds with therapeutic potentials.
Biological Research
Research indicates that this compound may play a role as a metabolite in human saliva, suggesting its involvement in metabolic pathways related to fatty acids. Its presence in biological fluids raises questions about its implications for oral health and metabolism.
Case Study: Antiviral Properties
A study demonstrated that grape juice containing this compound effectively reduced the infectivity of enteric viruses like poliovirus. This finding suggests potential applications in food safety and public health, highlighting the compound's role in antiviral activity.
Medicinal Chemistry
The compound has been explored for its therapeutic properties, especially as a precursor for drug synthesis. Its structure allows for various modifications that could enhance anti-inflammatory effects and other pharmacological activities.
Case Study: Drug Development
Research on derivatives of this compound has shown promise in developing new anti-inflammatory agents. These derivatives have been tested for their efficacy in inhibiting inflammatory pathways, which could lead to novel treatments for inflammatory diseases .
Comparative Analysis with Related Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| Ethyl 4-Oxobutanoate | Lacks ethoxy group | Moderate biological activity |
| Succinic Acid | Parent compound | Established metabolic pathways |
| 4-Hydroxy-4-Ethoxybutanoic Acid | Reduced form | Potentially enhanced activity |
Industrial Applications
In industry, this compound is employed in producing various chemicals and materials. Its role as a fatty acid ester makes it valuable in formulating products such as surfactants and emulsifiers used in personal care products and food processing.
Mechanism of Action
The mechanism by which 4-ethoxybutanoic acid exerts its effects depends on its specific application. In general, its activity is related to its ability to interact with molecular targets such as enzymes or receptors. The ethoxy group can influence the compound’s reactivity and binding affinity, thereby modulating its biological or chemical activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Functional Group Variations
Key structural analogs of 4-ethoxybutanoic acid include derivatives with variations in substituent groups (e.g., methoxy, methyl, or dioxo groups) or backbone modifications. Below is a comparative analysis based on molecular structure, physicochemical properties, and applications:
Notes:
- Functional Group Impact: The presence of dioxo groups (e.g., in 4-methoxy-2,4-dioxobutanoic acid) increases electrophilicity, making these compounds more reactive in nucleophilic addition reactions compared to this compound .
Physicochemical Properties
- Solubility: Ethoxy and dioxo groups generally improve solubility in polar aprotic solvents (e.g., DMF, acetone) compared to unsubstituted butanoic acid. For example, 4-ethoxy-2-methylene-4-oxobutanoic acid is reported as a liquid (oil) at room temperature, suggesting moderate polarity .
- Stability: Compounds with dioxo groups (e.g., 4-methoxy-2,4-dioxobutanoic acid) may exhibit lower thermal stability due to keto-enol tautomerism .
Biological Activity
4-Ethoxybutanoic acid (C6H12O3) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features an ethoxy group attached to a butanoic acid backbone, which enhances its solubility and reactivity. The molecular formula is represented as follows:
- Molecular Formula : C6H12O3
- Molecular Weight : 132.16 g/mol
This structure allows for various interactions with biological molecules, making it a candidate for therapeutic applications.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological activities, including:
- Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation, which may be relevant for conditions such as arthritis and other inflammatory diseases.
- Antioxidant Activity : The compound's structure suggests potential antioxidant properties that can mitigate oxidative stress in cells.
- Neuroprotective Effects : Preliminary studies indicate that it may influence neurogenesis and neurite outgrowth, making it a candidate for treating neurodegenerative diseases.
The compound's biological activity can be attributed to its ability to modulate various biochemical pathways:
- Receptor Modulation : this compound may interact with aminergic G protein-coupled receptors (GPCRs), which are crucial in neurotransmission and other physiological processes. This interaction could influence conditions like depression and anxiety disorders .
- Inhibition of Enzymatic Activity : It has been suggested that this compound may inhibit enzymes involved in inflammatory pathways, thereby reducing the production of pro-inflammatory mediators.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Neuroprotective Study :
- Anti-inflammatory Research :
- Antioxidant Activity Assessment :
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| 2-Ethoxybutanoic Acid | Contains an ethoxy group | Known for its use as a solvent and in organic synthesis |
| Ethyl 4-amino-3-hydroxybutanoate | Includes an amino group | Exhibits neuroprotective effects |
| 3-Sulfanylpropanoic Acid | Contains a sulfanyl group | Potential for further derivatization |
Q & A
Q. How can researchers resolve contradictions in reported reaction yields of this compound under varying catalytic conditions?
- Methodological Answer : Conduct a meta-analysis of published protocols to identify variables (e.g., catalyst type, solvent polarity, temperature). Replicate experiments under controlled conditions, using statistical tools (e.g., ANOVA) to isolate significant factors. Compare results with literature data, accounting for potential impurities or measurement errors in prior studies .
Q. What experimental designs are recommended to study the structure-activity relationship (SAR) of this compound derivatives?
- Methodological Answer :
- Step 1 : Synthesize analogs with modified ethoxy groups (e.g., longer alkoxy chains or halogen substitutions).
- Step 2 : Test biological activity (e.g., antimicrobial efficacy) via dose-response assays.
- Step 3 : Use computational tools (e.g., molecular docking) to correlate structural features with activity. Validate findings with in vitro/in vivo models .
Q. How should clustered data from repeated measurements of this compound’s physicochemical properties be analyzed?
- Methodological Answer : Apply mixed-effects models to account for nested data (e.g., multiple observations per batch). Use software like R or Python to calculate intraclass correlation coefficients (ICC) for assessing data consistency. Report confidence intervals to quantify uncertainty .
Data Contradiction and Validation
Q. What strategies can address discrepancies in the reported pKa values of this compound?
- Methodological Answer :
- Calibration : Standardize pH measurement equipment using reference buffers.
- Solvent Effects : Re-measure pKa in solvents matching literature conditions (e.g., water vs. DMSO).
- Collaborative Trials : Share samples with independent labs to cross-validate results .
Experimental Design for Novel Applications
Q. How can researchers optimize this compound as a precursor for bioactive molecule synthesis?
- Methodological Answer :
- Taguchi Method : Systematically vary reaction parameters (temperature, catalyst loading, time) to maximize yield.
- Green Chemistry Metrics : Calculate E-factors to assess environmental impact and scalability.
- Scale-Up : Validate small-scale results in pilot reactors, monitoring heat transfer and mixing efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
